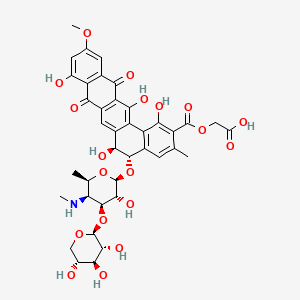
7,7'-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt typically involves a multi-step organic synthesis processThe final step involves the formation of the carbonyldiimino linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs advanced chemical synthesis techniques to ensure high yield and purity. The process is optimized for large-scale production, involving precise control of reaction parameters such as temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction typically produces aromatic amines .
Scientific Research Applications
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for various staining and detection methods.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the compound can interact with different molecular targets, leading to changes in their chemical and physical properties. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonic) acid, sodium salt
- Hexasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfonato-4-((4-sulfonatophenyl)azo)phenyl)azo)-2-naphthalenesulfonate)
Uniqueness
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is unique due to its specific structural features, such as the presence of acetamido groups and the specific arrangement of azo and hydroxyl groups. These features contribute to its distinct chemical properties and applications .
Properties
CAS No. |
83232-28-4 |
|---|---|
Molecular Formula |
C37H30N8NaO11S2+ |
Molecular Weight |
849.8 g/mol |
IUPAC Name |
sodium;3-[(4-acetamidophenyl)diazenyl]-7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C37H30N8O11S2.Na/c1-19(46)38-23-3-7-25(8-4-23)42-44-33-31(57(51,52)53)17-21-15-27(11-13-29(21)35(33)48)40-37(50)41-28-12-14-30-22(16-28)18-32(58(54,55)56)34(36(30)49)45-43-26-9-5-24(6-10-26)39-20(2)47;/h3-18,48-49H,1-2H3,(H,38,46)(H,39,47)(H2,40,41,50)(H,51,52,53)(H,54,55,56);/q;+1 |
InChI Key |
ZQPHRSBCSISGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)

